molecular formula C22H22FN3O3 B2840347 N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-86-5

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2840347
CAS No.: 899959-86-5
M. Wt: 395.434
InChI Key: JCHWSYYJQLWYPO-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[1,2-a]pyrazine core substituted with a 4-fluorophenyl group at position 1 and a 2,4-dimethoxyphenyl carboxamide at position 2. Its molecular formula is C₂₃H₂₃FN₃O₃, with a molecular weight of 408.45 g/mol.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-17-9-10-18(20(14-17)29-2)24-22(27)26-13-12-25-11-3-4-19(25)21(26)15-5-7-16(23)8-6-15/h3-11,14,21H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHWSYYJQLWYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₃H₂₃FN₃O₃ 408.45 2,4-Dimethoxyphenyl (carboxamide), 4-fluorophenyl (pyrrolopyrazine)
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide C₁₈H₂₂FN₃O 315.39 tert-Butyl (carboxamide), 4-fluorophenyl (pyrrolopyrazine)
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide C₂₀H₂₀F₂N₃O₂ 380.39 2,6-Difluorophenyl (carboxamide), 4-ethoxyphenyl (pyrrolopyrazine)
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-pyrrolo-pyrimidine-2-carboxamide C₂₄H₂₆N₄O₃ 418.50 4-Isopropylphenyl (carboxamide), 3-methoxypropyl (pyrrolopyrimidine)

Key Observations :

  • Lipophilicity : The tert-butyl group in increases logP compared to the target compound’s methoxy groups, suggesting higher membrane permeability but lower aqueous solubility.
  • Steric Effects : The 2,6-difluorophenyl substituent in introduces steric hindrance, which could reduce binding affinity compared to the target’s 2,4-dimethoxyphenyl group.

Key Findings :

  • Receptor Binding : Compounds with fluorophenyl groups (e.g., ) show activity in calcium mobilization assays (EC₅₀ values: 10–100 nM) targeting neurotensin receptors, suggesting the target compound may share similar neurological applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be fine-tuned to improve yield?

  • Methodology :

  • The pyrrolo[1,2-a]pyrazine core is typically synthesized via intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts (e.g., Pd(OAc)₂) under inert conditions .

  • Substituent introduction (e.g., 4-fluorophenyl or 2,4-dimethoxyphenyl groups) often involves nucleophilic substitution or alkylation with benzyl/dimethoxyphenyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .

  • Key parameters : Catalyst loading (5–10 mol%), reaction time (12–24 hrs), and temperature control to minimize side reactions.

  • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and mass spectrometry .

    • Data Table : Synthetic Route Optimization
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core FormationPd(OAc)₂, DMF, 80°C, 18 hrs65–7092%
AlkylationK₂CO₃, BnBr, DMF, 60°C, 12 hrs75–8095%

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the pyrrolo[1,2-a]pyrazine core (δ 2.5–4.0 ppm for CH₂ groups) and aromatic substituents (δ 6.8–7.5 ppm for fluorophenyl/dimethoxyphenyl protons) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify substituent positions.
  • X-ray Crystallography : Resolve stereochemistry and confirm solid-state conformation if single crystals are obtainable .

Q. How can researchers design preliminary biological assays to evaluate its activity?

  • Methodology :

  • In vitro screening : Test against target enzymes (e.g., kinases) or cell lines (cancer, microbial) at 1–100 μM concentrations. Use fluorophenyl-containing analogs as positive controls .
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values using nonlinear regression (GraphPad Prism).
  • Toxicity profiling : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact target binding and selectivity?

  • Methodology :

  • SAR Analysis : Synthesize analogs with substituted phenyl groups (e.g., 2,4-dichloro, 3-methoxy) and compare activity profiles .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Highlight H-bonding with fluorophenyl groups and steric clashes with bulkier substituents .
  • Data Table : Substituent Effects on IC₅₀ (Hypothetical)
SubstituentTarget Enzyme IC₅₀ (μM)Selectivity Ratio (vs. Off-Target)
4-Fluorophenyl0.8 ± 0.112.5
2,4-Dimethoxyphenyl3.2 ± 0.34.1

Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?

  • Methodology :

  • Dynamic NMR : Analyze variable-temperature 1H NMR to detect rotational barriers in solution (e.g., methoxy group rotation) .
  • Molecular Dynamics Simulations : Compare crystallographic data (rigid conformation) with 100-ns MD trajectories in explicit solvent (e.g., water/DMSO) .
  • Validation : Overlay experimental (X-ray) and simulated structures using PyMOL; RMSD < 2.0 Å confirms consistency .

Q. How can metabolic stability be improved without compromising potency?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at metabolically labile sites (e.g., carboxamide) .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Data-Driven Optimization : Balance logP (2.5–3.5) and polar surface area (80–100 Ų) to enhance permeability and stability .

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